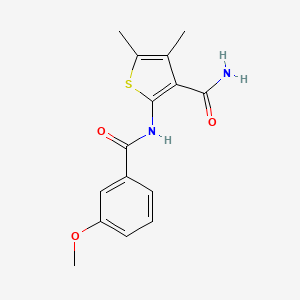

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is an organic compound with a complex structure that includes a thiophene ring substituted with a methoxybenzamido group and a carboxamide group

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a disruption in the DNA repair process and potentially inducing cell death .

Biochemical Pathways

The compound affects the glycolytic pathway . By inhibiting the enzyme, the energy production in the parasite can be blocked effectively . This disruption in energy production can lead to cell death, providing a potential mechanism for the compound’s therapeutic effects.

Result of Action

The inhibition of Poly [ADP-ribose] polymerase 1 by this compound leads to a disruption in DNA repair and energy production. This disruption can induce cell death, providing a potential mechanism for the compound’s therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can potentially interact with the compound, altering its effectiveness .

Análisis Bioquímico

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding and hydrophobic interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is not well established. Benzamides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds. Substitution reactions can yield a variety of products depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be used in studies involving enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzamido-substituted thiophenes and related heterocyclic compounds. Examples include:

- 2-(3-Methoxybenzamido)-4-methylthiophene-3-carboxamide

- 2-(3-Methoxybenzamido)-5-methylthiophene-3-carboxamide

- 2-(3-Methoxybenzamido)-4,5-dimethylfuran-3-carboxamide .

Uniqueness

What sets 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound classified within the benzamide group. Its unique structure, characterized by a methoxybenzamido moiety attached to a thiophene ring, positions it as an intriguing candidate for various biological applications, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H16N2O3S, and it has a molecular weight of 304.36 g/mol. The presence of the methoxy group and the thiophene core contributes to its distinctive properties, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S |

| Molecular Weight | 304.36 g/mol |

| CAS Number | 329935-10-6 |

| Solubility | Soluble in DMSO |

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP-1) . The compound interacts with PARP-1 by binding to its active site, inhibiting its activity, which disrupts DNA repair mechanisms and can lead to increased cell death. This inhibition is particularly relevant in cancer therapy, where the disruption of DNA repair pathways can enhance the efficacy of existing treatments.

Biochemical Pathways Affected

The compound has been shown to influence several biochemical pathways:

- Glycolytic Pathway : Inhibition of PARP-1 can affect cellular energy metabolism.

- Cell Signaling Pathways : It may modulate various signaling cascades that are crucial for cell survival and proliferation.

Table 2: Biological Effects

| Effect | Description |

|---|---|

| Antiproliferative Activity | Induces cell death in cancer cells |

| Antioxidative Activity | Protects cells from oxidative stress |

| Enzyme Inhibition | Inhibits PARP-1 leading to disrupted DNA repair |

Case Studies

Recent studies have highlighted the compound's potential in cancer treatment:

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.2 µM to 5.3 µM depending on the cell line tested .

- Antioxidative Properties : The compound showed strong antioxidative capabilities, which may contribute to its protective effects against oxidative stress-induced cellular damage. This property was confirmed through multiple spectroscopic methods .

Comparative Analysis with Other Compounds

In comparison with other benzamide derivatives, this compound's unique structure enhances its biological activity:

Propiedades

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-5-4-6-11(7-10)20-3/h4-7H,1-3H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGBOWWLHMRDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.